molecular formula C9H15NO B8457984 2-Oxo-perhydrocyclopent[b]azepine

2-Oxo-perhydrocyclopent[b]azepine

Cat. No.: B8457984
M. Wt: 153.22 g/mol
InChI Key: CXRKWIQYHMFJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-perhydrocyclopent[b]azepine is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3,4,5,5a,6,7,8,8a-octahydro-1H-cyclopenta[b]azepin-2-one

InChI

InChI=1S/C9H15NO/c11-9-6-2-4-7-3-1-5-8(7)10-9/h7-8H,1-6H2,(H,10,11)

InChI Key

CXRKWIQYHMFJMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(=O)NC2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.1 g of amino acid hydrochloride from Example I (5) are suspended in 40 ml of methylene chloride, 12.8 ml of N-ethylmorpholine are added, while cooling with ice, and 12.8 ml of 50% strength n-propanephosphonic acid anhydride in methylene chloride are added dropwise at 0° C. The solution is left to stand at room temperature for 14 hours. It is then diluted with 200 ml of CH2Cl2 and extracted with water, 2N HCl and saturated NaHCO3 solution. The CH2Cl2 phase is dried and evaporated.
Name
amino acid hydrochloride
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
n-propanephosphonic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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